2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-8(2)5-19-9(3)6-20-11-12(17-14(19)20)18(4)15(24)21(13(11)23)7-10(16)22/h6,8H,5,7H2,1-4H3,(H2,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNQGRDNGCXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes: The compound can be synthesized through a multi-step process involving the cyclization of intermediate molecules. Common starting materials include imidazole derivatives, purines, and acetic anhydride. Reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to facilitate the desired transformations. Industrial production: On an industrial scale, the synthesis of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide may require optimization of reaction conditions to ensure high yield and purity. Large-scale reactors, continuous flow systems, and automated monitoring may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows for diverse chemical reactivity. Common reagents and conditions: Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and electrophiles/nucleophiles for substitution reactions. Conditions such as controlled pH, temperature, and solvent choice are crucial for achieving desired outcomes. Major products: Reactions can yield a range of products, depending on the specific conditions and reagents used. Oxidation and reduction may modify the functional groups, while substitution reactions could lead to derivatives with different substituents on the imidazo[2,1-f]purine ring.
Scientific Research Applications
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide finds applications in various fields: Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a building block for designing new compounds with potential activity. Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA. Medicine: Explored for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves binding to specific molecular targets within cells. The imidazo[2,1-f]purine core may interact with enzymes, receptors, or nucleic acids, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the compound's observed effects. The specific molecular targets and pathways vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations
Core Heterocycle Variations :
- The imidazo[2,1-f]purin core (target compound) is structurally distinct from pyrimido[2,1-f]purin () and purin (). These differences influence electronic properties and binding interactions.
- The diphenyl-substituted imidazo[2,1-f]purin analog () exhibits higher hydrophobicity than the target compound, likely reducing aqueous solubility .
Substituent Effects :
- The 8-isobutyl group in the target compound provides moderate lipophilicity compared to bulky 3-chloro-2-methylphenyl () or 4-ethoxyphenyl () groups. This may optimize membrane permeability without excessive hydrophobicity.
- Methyl groups at positions 1 and 7 (target) vs. diphenyl () or chlorophenyl () substituents suggest divergent steric effects on target binding.
Functional Group Impact: Acetamide (target) offers better metabolic stability compared to esters () or carboxylic acids (), which are prone to hydrolysis or rapid excretion, respectively.
Physicochemical Properties
Biological Activity
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential in various fields such as oncology and virology.
Synthesis
The compound can be synthesized through a multi-step process involving the cyclization of imidazole derivatives and purines. The general synthetic route includes:
- Preparation of the Purine Core : Utilizing starting materials such as imidazole derivatives.
- Functionalization : Introducing isobutyl and dimethyl groups.
- Final Steps : Acetylation to yield the target compound.
These reactions typically require controlled temperatures and specific solvents to optimize yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrate that it induces apoptosis in cancer cell lines by activating caspase pathways .
- Antiviral Activity : Preliminary evaluations suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell processes .
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
The mechanism by which this compound exerts its effects involves:
- Interaction with Biological Macromolecules : The imidazo[2,1-f]purine core likely interacts with proteins and nucleic acids within cells. This interaction can modulate enzyme activity and influence signaling pathways critical for cell survival and proliferation.
- Caspase Activation : The induction of apoptosis appears to be mediated by the activation of caspases, which are essential for programmed cell death. This pathway is pivotal in cancer therapy as it can lead to the selective elimination of malignant cells .
Comparative Analysis
To understand the uniqueness of this compound compared to other imidazo[2,1-f]purine derivatives, a comparative analysis was conducted:
| Compound Name | Structure | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 1,7-Dimethylxanthine | Structure | Moderate | Low |
| 8-Isobutyl-1,7-dimethyl-3-methylimidazo[2,1-f]purine | Structure | Low | High |
This table illustrates that while this compound exhibits significant anticancer activity compared to similar compounds.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) .
- Case Study 2 : In a viral infection model using HSV (Herpes Simplex Virus), the compound significantly reduced viral titers by up to 70% compared to untreated controls at a concentration of 10 µM.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetamide, and how can reaction yields be improved?
- Methodology : Utilize imidazo[2,1-f]purine precursors (e.g., substituted acetonitrile derivatives) as key intermediates. Reaction conditions such as temperature (80–100°C), pH (neutral to mildly basic), and catalysts (e.g., K₂CO₃) are critical for cyclization and functional group incorporation. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
- Data Consideration : Monitor reaction progress using TLC and HPLC. Yields can be enhanced by optimizing solvent systems (e.g., DMF for polar intermediates) and avoiding prolonged heating to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]+ ~393.2) and isotopic patterns.
- FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
